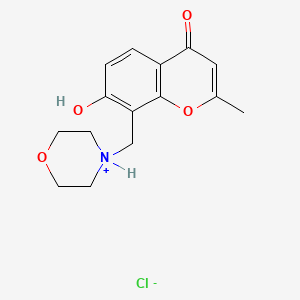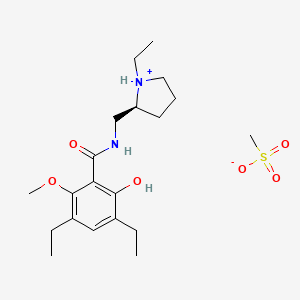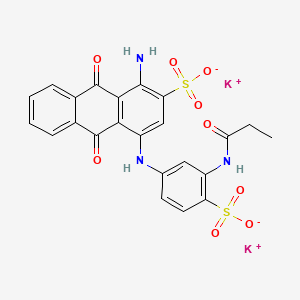
Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes multiple functional groups such as amino, sulphonate, and anthracene moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of amino and sulphonate groups through various substitution reactions. The final step involves the addition of potassium ions to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, particularly the carbonyl and sulphonate groups.
Substitution: The amino and sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate
- 9-Amino-1,10-dioxo-4-phenylamino-1,10-dihydro-anthracene-2-sulfonic acid
Uniqueness
Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate is unique due to its specific combination of functional groups and its ability to form stable dipotassium salts. This makes it particularly useful in applications requiring high solubility and stability.
Eigenschaften
CAS-Nummer |
84852-26-6 |
|---|---|
Molekularformel |
C23H17K2N3O9S2 |
Molekulargewicht |
621.7 g/mol |
IUPAC-Name |
dipotassium;1-amino-9,10-dioxo-4-[3-(propanoylamino)-4-sulfonatoanilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C23H19N3O9S2.2K/c1-2-18(27)26-14-9-11(7-8-16(14)36(30,31)32)25-15-10-17(37(33,34)35)21(24)20-19(15)22(28)12-5-3-4-6-13(12)23(20)29;;/h3-10,25H,2,24H2,1H3,(H,26,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI-Schlüssel |
KYZKUVKWCDIFNB-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


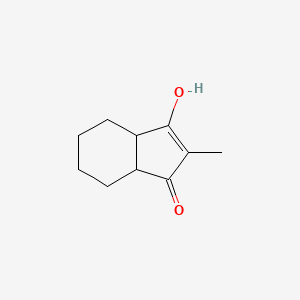
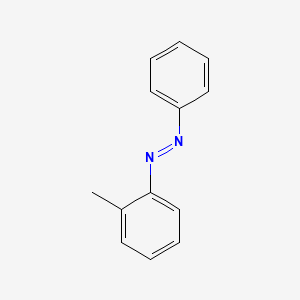

![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
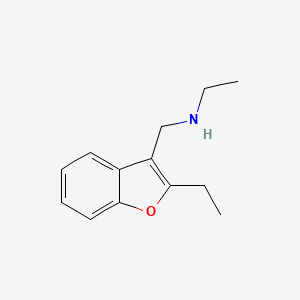
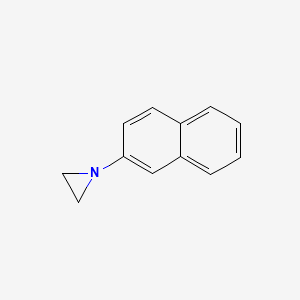

![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)


![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
